2-Mesyl-5-picoline
Overview
Description
2-Mesyl-5-picoline is an organic compound characterized by a pyridine ring substituted with a methanesulfonyl group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesyl-5-picoline typically involves the sulfonylation of 5-methylpyridine. One common method includes the reaction of 5-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Mesyl-5-picoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Mesyl-5-picoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Mesyl-5-picoline involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Methanesulfonyl chloride: A related compound with similar reactivity but different applications.
5-Methylpyridine: The parent compound without the sulfonyl group.
Methanesulfonic acid: Another sulfonyl-containing compound with distinct properties.
Uniqueness: 2-Mesyl-5-picoline is unique due to the combination of the methanesulfonyl and methyl groups on the pyridine ring, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.
Properties
IUPAC Name |
5-methyl-2-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-3-4-7(8-5-6)11(2,9)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSMDKCYNPJOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634114 | |
Record name | 2-(Methanesulfonyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182233-38-1 | |
Record name | 2-(Methanesulfonyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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